![molecular formula C18H16N2O3 B2879507 (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-15-0](/img/structure/B2879507.png)
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, also known as MCC, is a chemical compound that belongs to the class of chromene derivatives. MCC has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood, but studies suggest that it exerts its anti-cancer effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. This compound has been shown to activate the caspase cascade, which is a key pathway involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide. One potential direction is the development of new drug formulations that improve the solubility and bioavailability of this compound. Another direction is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, studies could be conducted to determine the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a valuable compound that has potential applications in scientific research. This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the molecular mechanisms underlying the effects of this compound and to explore its potential applications in other fields.
Synthesis Methods
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methoxy-2H-chromen-3-carboxylic acid with 3-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 270-272°C.
properties
IUPAC Name |
6-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-4-3-5-13(8-11)20-18-15(17(19)21)10-12-9-14(22-2)6-7-16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCDERRCCCFMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

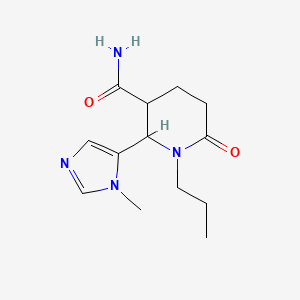
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)
![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)
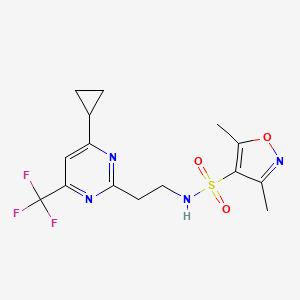
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
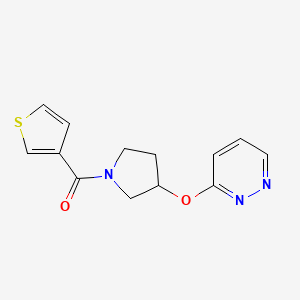
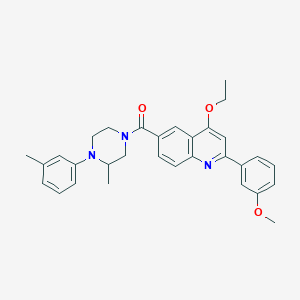


![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)
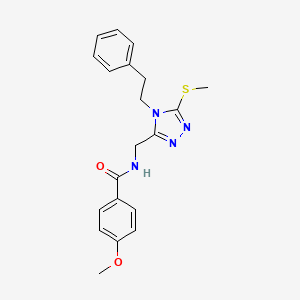

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2879447.png)